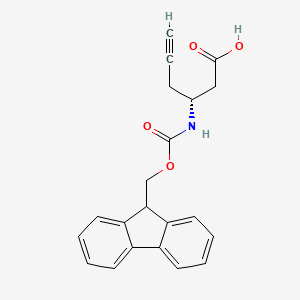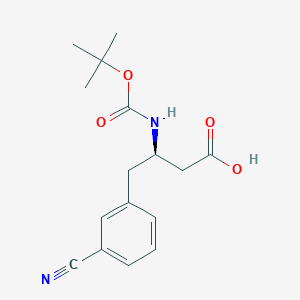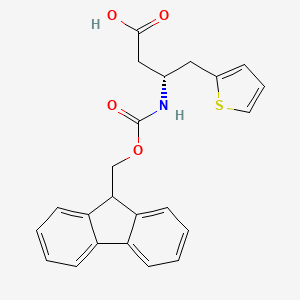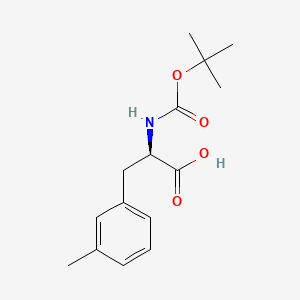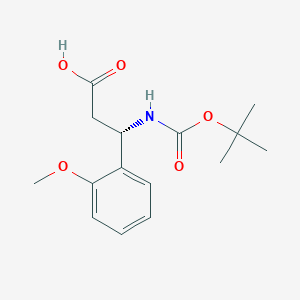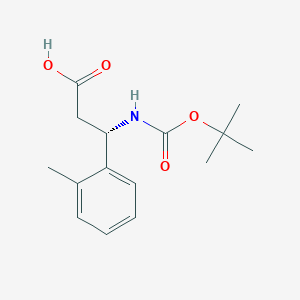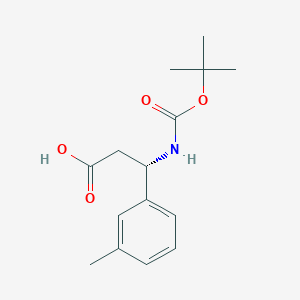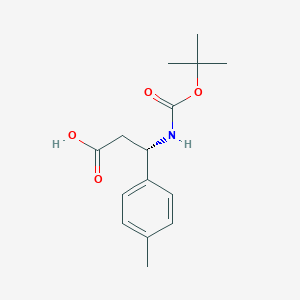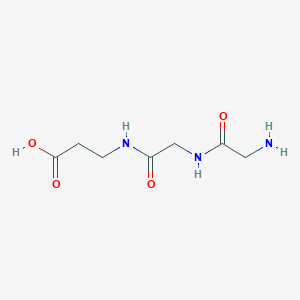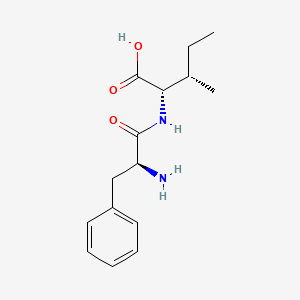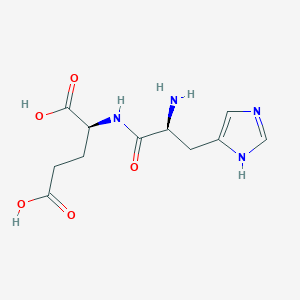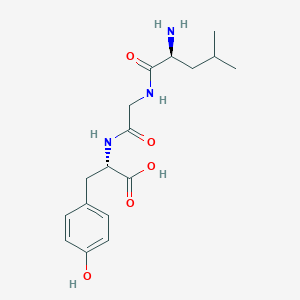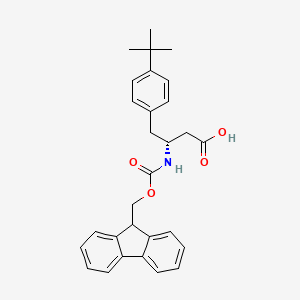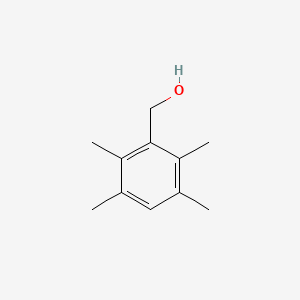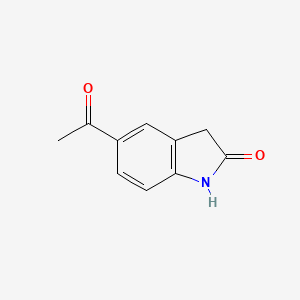
5-Acetyloxindole
描述
Synthesis Analysis
The synthesis of acetyl-substituted heterocycles is a topic of interest in several papers. For instance, a three-component synthesis method is described for creating highly functionalized 5-acetyloxazoles, which involves the use of lithiated alkoxyallenes, nitriles, and carboxylic acids, followed by treatment with trifluoroacetic acid to yield the desired products . Similarly, 5-acetyl-1,3,4-thiadiazolines are synthesized through a [4π + 2π] cycloaddition reaction of C-acetyl nitrile imines with sulfur dipolarophiles . These methods highlight the versatility and reactivity of acetyl groups in heterocyclic chemistry.
Molecular Structure Analysis
The molecular structure of acetyl-substituted compounds is crucial for their biological activity and physical properties. For example, the crystal structure of 5-acetyl-2'-deoxyuridine reveals a planar pyrimidine ring with the acetyl group inclined at a small angle, indicating the potential for specific interactions with biological targets . Similarly, structural features of 5-acetyl- and 5-trifluoroacetyl-2-(N,N-disubstituted amino)thiazoles have been examined, showing different conformations and stereochemistries that could influence their reactivity .
Chemical Reactions Analysis
Acetyl-substituted heterocycles undergo various chemical reactions that can be used to synthesize biologically active compounds. For instance, 5-acetylthiazoles participate in reactions that lead to the production of compounds with potential biological importance . The versatility of the acetyl group allows for further synthetic transformations, as seen in the synthesis of 5-acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione, which can be further reacted to produce a range of antimicrobial and anti-inflammatory agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetyl-substituted compounds are influenced by their molecular structure. The presence of the acetyl group can affect the absorption spectra, redox behavior, and other properties relevant to their applications. For example, the UV absorption spectra of 4-(4-acetyl-5-substituted-4,5-dihydro-1,3,4-oxodiazol-2-yl)methoxy)-2H-chromen-2-ones show strong absorption bands due to π-π* transitions of the oxadiazole group, which could be indicative of their electronic properties . These properties are essential for understanding the potential uses of these compounds in various fields.
科学研究应用
1. Treatment of Osteoarthritis
5-Loxin®, a novel Boswellia serrata extract enriched with 3-O-acetyl-11-keto-beta-boswellic acid (AKBA), has shown potential in treating osteoarthritis of the knee. It demonstrates anti-inflammatory properties by inhibiting the 5-lipoxygenase enzyme, thereby reducing pain and improving physical functioning in osteoarthritis patients (Sengupta et al., 2008).
2. Drug Delivery Systems
Dendrimer-based drug delivery systems, utilizing acetylated surface groups, have been explored for their potential in cancer therapy. The surface functional groups of these dendrimers, such as acetyl groups, influence the encapsulation and release kinetics of anticancer drugs like doxorubicin. This highlights the crucial role of acetylation in the design of effective drug delivery systems (Zhang et al., 2014).
3. Alzheimer's Disease Research
Multi-target natural product-pyridoxine based derivatives, including acetylated compounds, have been synthesized and evaluated as potential anti-Alzheimer agents. These compounds exhibit multifunctional properties like acetylcholinesterase inhibition, antioxidant activity, and metal chelation, indicating their potential in Alzheimer's disease treatment (Pal et al., 2020).
4. Epigenetic Modulation in Cancer Therapy
The combination of 5-Azacytidine (5-AZA), a DNA-hypomethylating agent, and valproic acid, a histone deacetylase inhibitor, has been studied in patients with advanced cancers. This combination demonstrates the potential of acetylation-modifying drugs in cancer therapy, showing significant decreases in global DNA methylation and induction of histone acetylation (Braiteh et al., 2008).
5. Analgesic Drug Development
Acetyl-11-keto-beta-boswellic acid (AKBA), an acetylated compound, has been investigated for its analgesic activity. As a specific inhibitor of 5-lipoxygenase, it shows potential in developing new analgesic drugs without the dependence on the opioid system, indicating its role in pain management research (Bishnoi et al., 2005)
安全和危害
未来方向
Indoles, including 5-Acetyloxindole, are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the development of structure–function relationships between material properties and biological performance are important future directions .
属性
IUPAC Name |
5-acetyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6(12)7-2-3-9-8(4-7)5-10(13)11-9/h2-4H,5H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMQSJQDTTZJPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)NC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436865 | |
| Record name | 5-ACETYLOXINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyloxindole | |
CAS RN |
64483-69-8 | |
| Record name | 5-ACETYLOXINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


